2-(2,2-Difluoroethoxy)pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C7H9F2N3O and a molecular weight of 189.16 g/mol . This compound is known for its versatility and is used as a building block in various chemical reactions and research applications.
Preparation Methods
The synthesis of 2-(2,2-Difluoroethoxy)pyridine-3,4-diamine involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C forms a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form fluoropyridine derivatives . These methods highlight the importance of fluorinating reagents and specific reaction conditions in the synthesis of fluorinated pyridines.
Chemical Reactions Analysis
2-(2,2-Difluoroethoxy)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,2-Difluoroethoxy)pyridine-3,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2,2-Difluoroethoxy)pyridine-3,4-diamine can be compared with other fluorinated pyridine derivatives. Similar compounds include:
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C7H9F2N3O |
---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C7H9F2N3O/c8-5(9)3-13-7-6(11)4(10)1-2-12-7/h1-2,5H,3,11H2,(H2,10,12) |
InChI Key |
MJQMJZVWILHTQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)N)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.